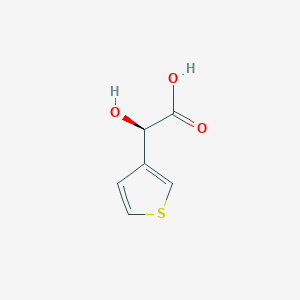

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Vue d'ensemble

Description

®-alpha-Hydroxythiophene-3-acetic acid is an organic compound characterized by the presence of a thiophene ring substituted with a hydroxy group and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Hydroxythiophene-3-acetic acid typically involves the following steps:

Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Hydroxylation: Introduction of the hydroxy group can be achieved via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Acetic Acid Substitution: The acetic acid moiety is introduced through carboxylation reactions, often using Grignard reagents or other carboxylating agents.

Industrial Production Methods: Industrial production of ®-alpha-Hydroxythiophene-3-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: ®-alpha-Hydroxythiophene-3-acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming thiophene-3-acetic acid.

Substitution: The compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, amines.

Major Products:

Oxidation Products: Thiophene-3-acetic acid derivatives.

Reduction Products: Thiophene-3-acetic acid.

Substitution Products: Various substituted thiophene-3-acetic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of mPGES-1

Recent studies have identified (2R)-2-hydroxy-2-(thiophen-3-yl)acetic acid as a promising lead compound for developing inhibitors of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the biosynthesis of prostaglandin E2, which is implicated in inflammatory responses and cancer progression. The compound demonstrated selective inhibitory activity against mPGES-1, showing low micromolar IC50 values in A549 cell lines, indicating its potential for therapeutic applications in treating inflammation-related disorders and certain cancers .

Mechanism of Action

The inhibition mechanism involves the compound inducing cell cycle arrest and apoptosis in cancer cells. Specifically, it was observed that exposure to this compound led to an increase in the subG0/G1 fraction of cells, suggesting a necrotic/apoptotic effect that could be leveraged in cancer therapy .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It has been noted for its ability to modulate acidity and facilitate various chemical transformations. For instance, it can be utilized in reactions involving thiophenes and other heterocycles, contributing to the development of complex organic molecules .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including reactions involving thiophene derivatives and acetic acid derivatives. Its synthetic versatility makes it an attractive building block for generating more complex structures used in pharmaceuticals and agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of ®-alpha-Hydroxythiophene-3-acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes such as oxidoreductases and transferases.

Pathways: The compound may modulate biochemical pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Thiophene-3-acetic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

®-alpha-Hydroxyphenylacetic acid: Contains a phenyl ring instead of a thiophene ring, leading to distinct properties and applications.

Uniqueness: ®-alpha-Hydroxythiophene-3-acetic acid is unique due to the presence of both a hydroxy group and a thiophene ring, which confer specific chemical reactivity and potential biological activities not observed in similar compounds.

Activité Biologique

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid, also known as thiophenyl hydroxyacetic acid, is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H8O3S |

| Molecular Weight | 172.20 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

The compound features a hydroxyl group and a thiophene ring, which contribute to its unique chemical reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial for protecting cells from oxidative stress caused by reactive oxygen species (ROS). The compound’s ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may possess neuroprotective effects , particularly against neurotoxicity induced by aluminum chloride. It has been shown to inhibit acetylcholinesterase (AChE) activity, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition suggests that the compound could be explored as a therapeutic agent for cognitive decline .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Metabolic Modulation

The compound is believed to influence metabolic pathways , potentially modulating energy production and cellular signaling. This modulation could have implications in metabolic disorders and obesity management.

Summary of Biological Activities

Case Study 1: Neuroprotective Efficacy

In a study focusing on the neuroprotective effects of this compound, researchers administered the compound in a murine model of aluminum chloride-induced neurotoxicity. Results showed a significant reduction in AChE activity and pro-inflammatory cytokines compared to control groups, supporting its potential use in treating neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The compound exhibited superior activity against S. aureus, with MIC values significantly lower than those of conventional antibiotics, indicating its potential as an effective antimicrobial agent .

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Group : Facilitates hydrogen bonding with biological molecules, enhancing reactivity.

- Thiophene Ring : Contributes to the compound's stability and potential interactions with enzymes and receptors.

These interactions enable the compound to modulate various biochemical pathways critical for its therapeutic effects.

Propriétés

IUPAC Name |

(2R)-2-hydroxy-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSIWCFUWJWRHD-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63075-39-8 | |

| Record name | 3-Thiopheneglycolic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-THIOPHENEGLYCOLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VYS3A8TBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.